

The Discovery and Isolation of Dapdiamide A from *Pantoea agglomerans*: A Technical Guide

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Compound of Interest

Compound Name: *dapdiamide A*

Cat. No.: B15566703

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Introduction

Dapdiamide A is a tripeptide antibiotic discovered from the bacterium *Pantoea agglomerans* strain CU0119.[1][2] This novel natural product is part of a larger family of related compounds, the dapdiamides, which exhibit promising antibacterial activity. The discovery of **Dapdiamide A** was the result of a systematic screening of a genomic DNA library from *P. agglomerans* against the plant pathogen *Erwinia amylovora*, the causative agent of fire blight in apples and pears.[1] This guide provides an in-depth overview of the discovery, isolation, and characterization of **Dapdiamide A**, presenting key data and detailed experimental protocols for researchers in the field of natural product chemistry and drug discovery.

Data Presentation

Physicochemical and Spectroscopic Data of Dapdiamide A

The structural elucidation of **Dapdiamide A** was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1] The high-resolution mass spectrum of **Dapdiamide A** revealed an $[M+H]^+$ ion at m/z 301.1517, corresponding to the molecular formula $C_{12}H_{20}N_4O_5$. [1] Detailed 1D and 2D NMR analyses in DMSO- d_6 provided the structural framework of the molecule.

Parameter	Value	Reference
Molecular Formula	C ₁₂ H ₂₀ N ₄ O ₅	[1]
High-Resolution MS ([M+H] ⁺)	m/z 301.1517	[1]

NMR Spectroscopic Data for Dapdiamide A (in DMSO-d₆)

Position	¹ H Chemical Shift (δ)	¹³ C Chemical Shift (δ)	COSY Correlations	HMBC Correlations
Fumaroyl				
1'	-	165.8	-	H-2', H-3'
2'	6.75 (d, 15.0)	133.5	H-3'	C-1', C-3', C-4'
3'	6.60 (d, 15.0)	132.1	H-2'	C-1', C-2', C-4'
4'	-	166.5	-	H-2', H-3'
DAP				
1	-	171.5	-	H-2, H-3a, H-3b
2	4.15 (m)	52.1	H-3a, H-3b	C-1, C-3
3	3.45 (m), 3.30 (m)	40.2	H-2	C-1, C-2, C-1'
Valine				
1"	-	172.8	-	H-2", H-3"
2"	4.10 (d, 7.8)	58.0	H-3"	C-1", C-3", C-4", C-5"
3"	2.05 (m)	30.1	H-2", H-4", H-5"	C-2", C-4", C-5"
4"	0.85 (d, 6.6)	19.2	H-3"	C-2", C-3", C-5"
5"	0.80 (d, 6.6)	18.1	H-3"	C-2", C-3", C-4"

Data extracted from the primary literature and its supplementary information.

Experimental Protocols

The isolation of **Dapdiamide A** from the culture of *E. coli* expressing the dapdiamide biosynthetic gene cluster from *P. agglomerans* CU0119 involved a multi-step purification process guided by bioassays against *E. amylovora*.^[1]

Culture and Fermentation

- **Bacterial Strain:** *Escherichia coli* transformed with a pUC19 plasmid subclone (pUC19 A10A) containing the dapdiamide biosynthetic gene cluster from *Pantoea agglomerans* CU0119.^[1]
- **Culture Medium:** Large-scale cultures were grown in a defined minimal medium to facilitate the purification of the secreted antibiotics.
- **Fermentation Conditions:** Cultures were incubated with shaking for optimal growth and secondary metabolite production. The supernatant was harvested by centrifugation to remove bacterial cells.

Isolation and Purification Protocol

Step 1: Cation Exchange Chromatography

- **Resin:** AG 50W-X8 resin (Bio-Rad).
- **Column Preparation:** The resin was packed into a column and equilibrated with an appropriate buffer.
- **Sample Loading:** The cell-free culture supernatant was loaded onto the column.
- **Elution:** The column was washed with water, and the bound compounds were eluted with a step gradient of ammonium hydroxide.
- **Fraction Collection and Analysis:** Fractions were collected and assayed for antibacterial activity against *E. amylovora*. Active fractions were pooled.

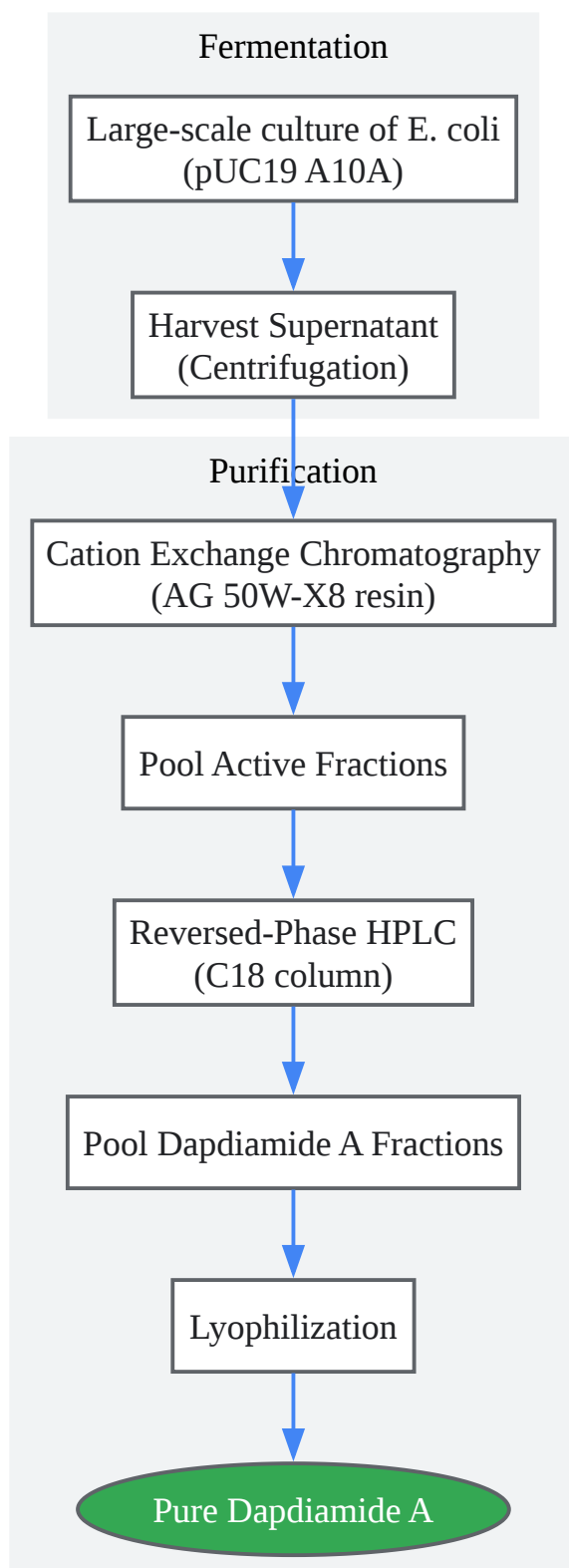
Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

- **Column:** A preparative C18 reversed-phase column.

- Mobile Phase: A gradient of acetonitrile in water was used for elution.
- Sample Preparation: The pooled active fractions from the cation exchange step were concentrated and dissolved in the initial mobile phase.
- Gradient Elution: A linear gradient was applied to separate the different dapdiamide congeners.
- Fraction Collection and Analysis: Fractions were collected and analyzed by analytical HPLC and mass spectrometry to identify those containing **Dapdiamide A**.
- Final Purification: Fractions containing pure **Dapdiamide A** were pooled and lyophilized to yield the final product.

Mandatory Visualizations

Experimental Workflow for Dapdiamide A Isolation

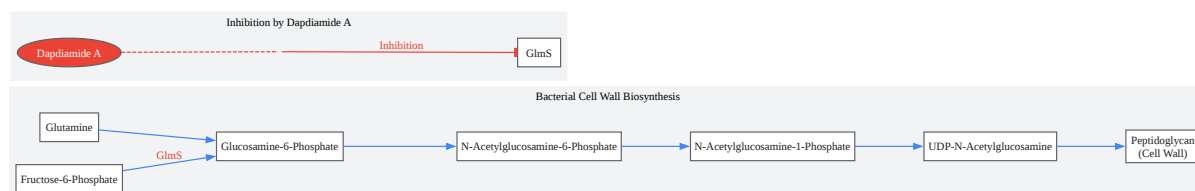


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Caption: Workflow for the isolation of **Dapdiamide A**.

Dapdiamide A Biosynthesis and Proposed Mode of Action

The biosynthesis of **Dapdiamide A** involves a unique pathway that utilizes unconventional amide ligases. The proposed mechanism of action for the dapdiamide family of antibiotics is the inhibition of glucosamine-6-phosphate (GlmS) synthase, a critical enzyme in the bacterial cell wall biosynthesis pathway.



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Caption: **Dapdiamide A** inhibits bacterial cell wall synthesis.

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References

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